molecular formula C20H24F3N3O B5418107 1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine

1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine

Cat. No. B5418107
M. Wt: 379.4 g/mol
InChI Key: YVCZPBZAAGMBGS-UHFFFAOYSA-N
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Description

The compound “1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have been found to have promising agro-chemical, fluorescent, and biological potencies .


Synthesis Analysis

The synthesis of pyrazole derivatives has seen significant advancements, with new catalysts and environmentally friendly procedures being developed . For instance, Zolfigol et al. used an effective and green NIL catalyst, 1-methylimidazolium trinitromethanide, in the formation of 5-amino-pyrazole-4-carbonitriles .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For example, Hanam A et al. reported the reaction of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .

Future Directions

The field of pyrazole derivatives is a vibrant area of research, with new synthetic approaches and potential applications being explored . Future research may focus on designing novel pyrazoles, developing innovative synthesis routes, examining different potencies of pyrazoles, and seeking potential applications .

properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O/c1-14-17(13-25(2)24-14)19(27)26-11-5-6-15(12-26)9-10-16-7-3-4-8-18(16)20(21,22)23/h3-4,7-8,13,15H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCZPBZAAGMBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N2CCCC(C2)CCC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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